molecular formula C16H10O4 B14420633 4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate CAS No. 84612-49-7

4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate

Cat. No.: B14420633
CAS No.: 84612-49-7
M. Wt: 266.25 g/mol
InChI Key: DWLADSYOIYVNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate is an organic compound derived from anthracene It is characterized by its unique structure, which includes two ketone groups and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate typically involves the reaction of anthraquinone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of anthracene, such as hydroxyanthracenes, aminoanthracenes, and other substituted anthracenes .

Scientific Research Applications

4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets. The compound’s ketone groups can participate in redox reactions, influencing various biochemical pathways. Its acetate group can undergo hydrolysis, releasing acetic acid and the corresponding anthracene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

84612-49-7

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

(4,9-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C16H10O4/c1-9(17)20-14-7-6-13(18)12-8-10-4-2-3-5-11(10)16(19)15(12)14/h2-8H,1H3

InChI Key

DWLADSYOIYVNIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC3=CC=CC=C3C2=O)C(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.